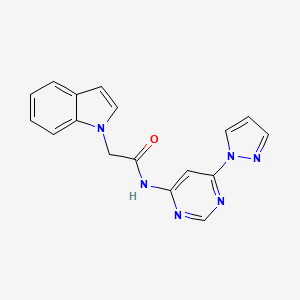
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide, also known as PIPER, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PIPER has been shown to have a high affinity for a specific protein target, making it a promising tool for research and drug development.
Mecanismo De Acción
The exact mechanism by which N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide interacts with its protein target is not fully understood, but it is believed to bind to a specific site on the protein and prevent its normal activity. This can lead to changes in downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific system being studied. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses, among other effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide in lab experiments is its high affinity and specificity for its protein target, which allows for precise manipulation of cellular processes. However, this compound can be difficult to synthesize and may have limited solubility in certain experimental conditions, which can limit its use.
Direcciones Futuras
There are many potential future directions for research involving N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide. Some possible areas of investigation include:
1. Further elucidation of the mechanism of action of this compound and its protein target.
2. Investigation of the effects of this compound in different cellular and disease models.
3. Development of new this compound derivatives with improved solubility and bioactivity.
4. Exploration of the potential therapeutic applications of this compound in various diseases, such as cancer and autoimmune disorders.
5. Investigation of the potential use of this compound as a research tool for studying the role of its protein target in various cellular processes.
In conclusion, this compound is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. Its high affinity and specificity for a specific protein target make it a promising tool for research and drug development. Further investigation is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been described in several publications. One method involves the reaction of 4-amino-6-(1H-pyrazol-1-yl)pyrimidine with 2-(1H-indol-1-yl)acetic acid in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been used in a variety of scientific studies to investigate the role of its protein target in various cellular processes. It has been shown to inhibit the activity of this protein both in vitro and in vivo, leading to changes in cell signaling, gene expression, and other physiological responses.
Propiedades
IUPAC Name |
2-indol-1-yl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(11-22-9-6-13-4-1-2-5-14(13)22)21-15-10-16(19-12-18-15)23-8-3-7-20-23/h1-10,12H,11H2,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQKQCMFKXVQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

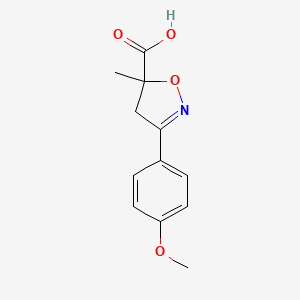
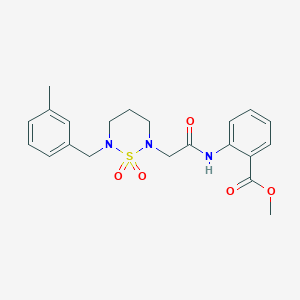
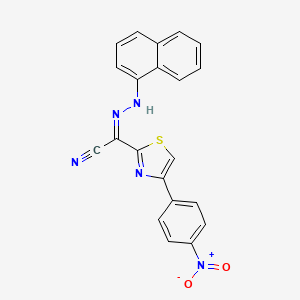
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2793353.png)
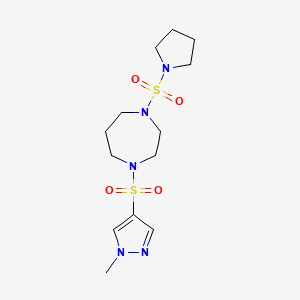
![1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2793359.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B2793360.png)
![1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2793361.png)
![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793364.png)

![6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2793366.png)

